Cas no 25122-57-0 (Clobetasone butyrate)

Clobetasone butyrate Properties
Names and Identifiers
-
- clobetasone butyrate
- Clobetasone 17-Butyrate
- 21-Chloro-9-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
- Clobetasone-17-butyrate
- 21-Chloro-9-fluoro-17-hydroxy-16b-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
- Emovate
- Molivate
- Eumovate
- C26H32ClFO5
- Clobetasone butyrate [USAN:JAN]
- CCI 5537
- SN 203
- 8U0H6XI6EO
- MLS000028658
- SMR000058879
- DSSTox_RID_81935
- DSSTox_CID_26823
- Clobetasone butyrate for system suitability
- Clobetasone butyrate (JAN/USAN)
- CLOBETASONE BUTYRATE [EP MONOGRAPH]
- Clobetasone butyrate for system suitability, European Pharmacopoeia (EP) Reference Standard
- SR-01000000249-3
- Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16beta)-
- Kindavate
- Kindavate (TN)
- 25122-57-0
- CHEBI:31415
- CLOBETASONE BUTYRATE [USAN]
- Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-17-hydroxy-16-beta-methyl-, butyrate
- SCHEMBL36599
- FBRAWBYQGRLCEK-AVVSTMBFSA-N
- SR-01000000249
- Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16-beta)-
- UNII-8U0H6XI6EO
- Clobetasone butyrate, >=98%
- 21-Chloro-9-fluoro-17-hydroxy-16beta-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
- A924946
- ClofAsone Butyrate
- NCGC00022019-03
- (16beta)-21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butyrate
- DTXSID3046823
- HMS2234B13
- AS-14689
- D01273
- T70655
- GNF-Pf-1500
- NCGC00181043-01
- clobetasone-butyrate
- GR 2/1214
- s6587
- CLOBETASONE BUTYRATE [WHO-DD]
- MLS001076290
- CLOBETASONE 17-BUTYRATE [MI]
- CAS-25122-57-0
- NS00015388
- EINECS 246-635-9
- Clobetasone butyrate, European Pharmacopoeia (EP) Reference Standard
- Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16.beta.)-
- Pregna-1,4-diene-3,11,20-trione, 21-chloro-9-fluoro-16-methyl-17-(1-oxobutoxy)-, (16b)-
- CLOBETASONE BUTYRATE [JAN]
- 21-Chloro-9-fluoro-17-hydroxy-16-beta-methylpregna-1,4-diene,3,11,20-trione butyrate
- Tox21_112691
- CS-0013549
- AKOS037748814
- Q27271005
- CCI-5537
- MFCD00133196
- Opera_ID_1547
- Tox21_112691_1
- GR-2/1214
- 21-Chloro-9-fluoro-17-hydroxy-16beta-methylpregna-1,4-diene-3,11,20-trione butyrate
- C3510
- CHEMBL577673
- HY-B1616
- [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
- W-107264
- CLOBETASONE BUTYRATE [MART.]
- Cloptison
- DTXCID1026823
- BRD-K58810291-001-16-2
- DA-62396
- Clobetasone butyrate
-
- MDL: MFCD00133196
- Inchi: 1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1
- InChIKey: FBRAWBYQGRLCEK-AVVSTMBFSA-N
- SMILES: ClC([H])([H])C([C@]1([C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@]3(C(C([H])([H])[C@@]21C([H])([H])[H])=O)F)=O)OC(C([H])([H])C([H])([H])C([H])([H])[H])=O)=O
Computed Properties
- 精确分子量: 478.19200
- 同位素质量: 478.1922300g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 0
- 氢键受体数量: 6
- 重原子数量: 33
- 可旋转化学键数量: 6
- 复杂度: 987
- 共价键单元数量: 1
- 确定原子立构中心数量: 7
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 77.5
- XLogP3: 3.8
Experimental Properties
- Density: 1.1736 (estimate)
- Melting Point: 177.0 to 181.0 deg-C
- 稳定性: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 77.51000
- LogP: 4.70140
- Merck: 2364
Clobetasone butyrate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H361
- Warning Statement: P201-P202-P280-P308+P313-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: R40
- Safety Instruction: S22-S36
- 监管条件代码:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS号:TU4154083
-
Dangerous Mark:
- 安全术语:S22;S36
- 储存条件:0-10°C
- Risk Phrases:R40
Clobetasone butyrate Customs Data
- HS CODE:29372290
Clobetasone butyrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-14689-5MG |
Clobetasone butyrate |
25122-57-0 | >98% | 5mg |
£42.00 | 2025-02-08 | |
Key Organics Ltd | AS-14689-10MG |
Clobetasone butyrate |
25122-57-0 | >98% | 10mg |
£51.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73135-250mg |
Clobetasone 17-Butyrate |
25122-57-0 | ≥98% | 250mg |
¥1118.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73135-50mg |
Clobetasone 17-Butyrate |
25122-57-0 | ≥98% | 50mg |
¥318.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3510-50MG |
Clobetasone butyrate |
25122-57-0 | 98.0%(LC) | 50MG |
505.0CNY | 2021-07-10 | |
TRC | C583550-100mg |
Clobetasone 17-Butyrate |
25122-57-0 | 100mg |
$ 164.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C868157-50mg |
Clobetasone Butyrate |
25122-57-0 | ≥98% | 50mg |
¥436.00 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S6587-25mg |
Clobetasone butyrate |
25122-57-0 | 99.47% | 25mg |
¥1286.19 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C868157-250mg |
Clobetasone Butyrate |
25122-57-0 | ≥98% | 250mg |
¥1,480.00 | 2022-01-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3510-250MG |
Clobetasone butyrate |
25122-57-0 | 98.0%(LC) | 250MG |
¥1795.0 | 2022-07-28 |
Clobetasone butyrate Literature
-
Xiao-Dong Pan,Jian-Long Han,Xiao-Min Xu Anal. Methods 2023 15 3967
-
Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on Clobetasone butyrate
Clobetasone Butyrate: A Comprehensive Overview
Clobetasone butyrate, with the CAS number 25122-57-0, is a widely recognized corticosteroid with significant applications in the field of dermatology and beyond. This compound, chemically classified as a synthetic glucocorticoid, has been extensively studied for its potent anti-inflammatory and immunomodulatory properties. Recent advancements in research have further elucidated its mechanisms of action, making it an indispensable tool in modern medicine.
The chemical structure of clobetasone butyrate comprises a steroidal nucleus with specific functional groups that contribute to its pharmacological activity. The esterification of the hydroxyl group at position 11 with butyric acid enhances its lipid solubility, thereby improving its penetration into the skin layers. This characteristic makes it particularly effective for topical applications, where it can exert its therapeutic effects without significant systemic absorption.
Recent studies have highlighted the role of clobetasone butyrate in modulating the immune response by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings underscore its utility in treating inflammatory skin conditions like eczema, psoriasis, and contact dermatitis. Moreover, clinical trials have demonstrated its efficacy in reducing erythema and pruritus, which are hallmark symptoms of these disorders.
In addition to its dermatological applications, clobetasone butyrate has shown promise in other therapeutic areas. For instance, research into its use in respiratory conditions has revealed potential benefits in managing asthma by reducing airway inflammation. Furthermore, ongoing studies are exploring its role in autoimmune diseases, where its immunosuppressive properties could offer new treatment avenues.
The safety profile of clobetasone butyrate has been extensively evaluated, with most studies concluding that it is well-tolerated when used appropriately. However, potential side effects such as skin atrophy and systemic corticosteroid effects remain areas of concern, particularly with prolonged or excessive use. Recent guidelines emphasize the importance of adhering to recommended dosages and treatment durations to minimize these risks.
Emerging research is also focusing on the development of novel delivery systems for clobetasone butyrate. Nanotechnology-based formulations, such as lipid nanoparticles and microemulsions, are being investigated for their ability to enhance drug penetration and reduce side effects. These innovations hold the potential to revolutionize how this compound is administered in clinical settings.
In conclusion, clobetasone butyrate, with CAS number 25122-57-0, remains a cornerstone in the treatment of inflammatory conditions due to its robust efficacy and well-understood mechanisms of action. As research continues to uncover new applications and optimize delivery methods, this compound is poised to play an even greater role in advancing medical therapy.
25122-57-0 (Clobetasone butyrate) Related Products
- 899983-50-7(N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 1227581-35-2(2-Fluoro-3-(3-fluorophenyl)isonicotinaldehyde)
- 2196215-15-1(4-cyclobutoxy-5,6-dimethylpyrimidine)
- 4414-50-0(4-(2-Chlorophenyl)-2-methyl-3-furancarboxylic acid)
- 1219949-21-9(3-(2,4-Dichlorophenoxy)methylpyrrolidinehydrochloride)
- 959245-70-6(1,3,7-trimethyl-8-3-(propan-2-yloxy)phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1354704-95-2(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid)
- 1805871-11-7(2-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)-2-hydroxyacetic acid)
- 2228272-08-8(3-(2-bromoethyl)-1-(2-methylpropyl)-1H-pyrazole)
- 1300041-53-5(Fusarisetin A)




